![molecular formula C24H20O5 B14270530 4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate CAS No. 136089-74-2](/img/structure/B14270530.png)
4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyloxy group attached to a biphenyl structure, which is further connected to a phenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Acetyloxy)[1,1’-biphenyl]-3-carboxylic acid .
- Phenol, 4-[3-(acetyloxy)-1-propenyl]-2-methoxy-, acetate .
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate: .
Uniqueness
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and acetyloxy groups contribute to its versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
136089-74-2 |
|---|---|
Fórmula molecular |
C24H20O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[4-[2-[4-(4-acetyloxyphenyl)phenyl]-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C24H20O5/c1-16(25)28-22-11-3-18(4-12-22)15-24(27)21-7-5-19(6-8-21)20-9-13-23(14-10-20)29-17(2)26/h3-14H,15H2,1-2H3 |
Clave InChI |
XJQOOMKSWWHRGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
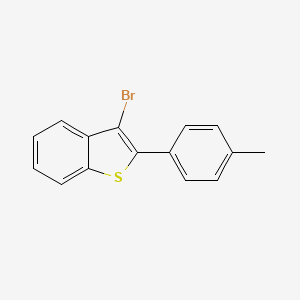
![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
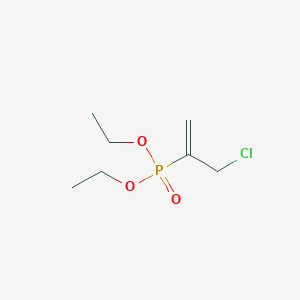
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)

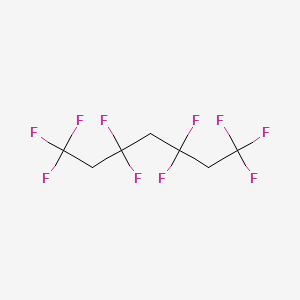
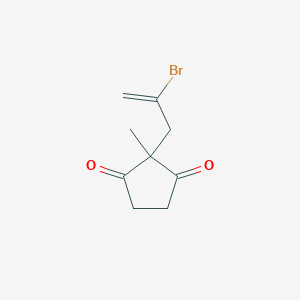
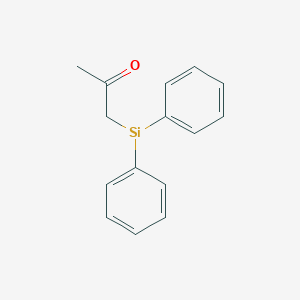
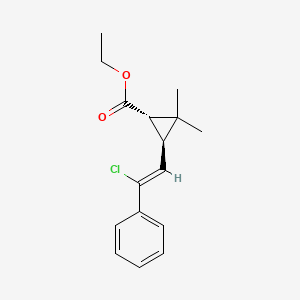

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
